1-Allyl-6-amino-3-methyluracil
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Overview
Description
1-allyl-6-amino-3-methyl-2,4(1H,3H)-pyrimidinedione is a pyrimidine derivative. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound may exhibit unique properties due to the presence of allyl, amino, and methyl groups attached to the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-6-amino-3-methyl-2,4(1H,3H)-pyrimidinedione can be achieved through various synthetic routes. One common method involves the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions. The reaction conditions may include:
Temperature: Typically between 50-100°C.
Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Solvents: Common solvents include ethanol, methanol, or water.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous flow reactors: To maintain consistent reaction conditions.
Purification steps: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-allyl-6-amino-3-methyl-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: May yield alcohols or amines.
Substitution: May yield halogenated derivatives.
Scientific Research Applications
1-allyl-6-amino-3-methyl-2,4(1H,3H)-pyrimidinedione may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of specific enzymes.
Medicine: As a candidate for drug development due to its potential biological activity.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-allyl-6-amino-3-methyl-2,4(1H,3H)-pyrimidinedione would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
1-allyl-6-amino-2,4(1H,3H)-pyrimidinedione: Lacks the methyl group at the 3-position.
6-amino-3-methyl-2,4(1H,3H)-pyrimidinedione: Lacks the allyl group at the 1-position.
1-allyl-3-methyl-2,4(1H,3H)-pyrimidinedione: Lacks the amino group at the 6-position.
Uniqueness
1-allyl-6-amino-3-methyl-2,4(1H,3H)-pyrimidinedione is unique due to the specific combination of allyl, amino, and methyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
7052-53-1 |
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Molecular Formula |
C8H11N3O2 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
6-amino-3-methyl-1-prop-2-enylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H11N3O2/c1-3-4-11-6(9)5-7(12)10(2)8(11)13/h3,5H,1,4,9H2,2H3 |
InChI Key |
OCSRIEOBSUDSMV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)CC=C)N |
Origin of Product |
United States |
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